Predicted Lipophilicity and Molecular Weight Advantage Over the Non-Chlorinated Analog (CAS 923258-65-5)
The 5-chloro substituent in the target compound increases both molecular weight and lipophilicity relative to the non-chlorinated analog 6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923258-65-5). The target compound has a molecular weight of 252.65 g/mol and a computed XLogP3 of 2.1, compared to 218.21 g/mol for the non-chlorinated analog . This ~34 Da mass increase and ~0.5–0.7 logP increment (typical for aromatic Cl addition) enhance membrane permeability potential, making the target compound more suitable for programs requiring intracellular target engagement .
| Evidence Dimension | Predicted lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | MW = 252.65 g/mol; XLogP3 = 2.1 |
| Comparator Or Baseline | 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923258-65-5): MW = 218.21 g/mol; XLogP3 not available (estimated ~1.4–1.6) |
| Quantified Difference | ΔMW = +34.44 g/mol; ΔXLogP3 ≈ +0.5 to +0.7 |
| Conditions | Computed properties from PubChem (XLogP3 algorithm); no experimental logP data available. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane diffusion, a critical factor in cell-based assays and in vivo pharmacokinetics, making this compound a more suitable starting point for lead optimization programs targeting intracellular proteins.
- [1] PubChem Compound Summary for CID 25247590 (Target Compound). National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 44121319, 6-Cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 923258-65-5). National Center for Biotechnology Information (2025). View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. https://doi.org/10.1517/17460441003605098 View Source
